Benzaldehyde, 2-hydroxy, 5-(1,1,3,3-tetramethylbutyl)
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Overview
Description
2-Hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde is an organic compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol . This compound is characterized by the presence of a hydroxyl group and an aldehyde group attached to a benzene ring, along with a bulky 2,4,4-trimethylpentan-2-yl substituent. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde typically involves the alkylation of a phenol derivative followed by formylation. One common synthetic route includes the Friedel-Crafts alkylation of phenol with 2,4,4-trimethylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by a Reimer-Tiemann reaction to introduce the formyl group at the ortho position relative to the hydroxyl group .
Chemical Reactions Analysis
2-Hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Scientific Research Applications
2-Hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The bulky 2,4,4-trimethylpentan-2-yl group can also affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde can be compared with similar compounds such as:
2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde: This compound has an additional hydroxymethyl group, which can influence its reactivity and applications.
2-Hydroxy-5-methylbenzaldehyde: This compound lacks the bulky 2,4,4-trimethylpentan-2-yl group, making it less sterically hindered and potentially more reactive in certain reactions.
Properties
CAS No. |
10581-28-9 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)10-15(4,5)12-6-7-13(17)11(8-12)9-16/h6-9,17H,10H2,1-5H3 |
InChI Key |
PRQGLXVKXBBFHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)C=O |
Origin of Product |
United States |
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